4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
Overview
Description
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structureThe presence of both chlorine and methyl groups on the pyrrolo[2,1-f][1,2,4]triazine core enhances its reactivity and versatility in chemical synthesis .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine are kinases . Kinases are enzymes that play a crucial role in the regulation of various cellular activities such as cell division, metabolism, and signal transduction . By targeting these enzymes, this compound can influence the biochemical pathways within the cell .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . This inhibition can lead to changes in the cell’s biochemical pathways, affecting the cell’s function and potentially leading to cell death . This makes this compound a potential candidate for targeted cancer therapy .
Biochemical Pathways
This compound affects various biochemical pathways through its inhibition of kinase activity . These pathways include those involved in cell division, metabolism, and signal transduction . The downstream effects of this inhibition can lead to changes in cell function and potentially cell death .
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to its inhibition of kinase activity . This can lead to changes in cell function and potentially cell death, making it a potential candidate for targeted cancer therapy .
Biochemical Analysis
Biochemical Properties
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, this compound can bind to the active sites of enzymes, leading to competitive inhibition. This interaction can alter the enzyme’s activity, impacting various biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Over time, this compound may undergo chemical degradation, leading to the formation of by-products that could influence its biological activity. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular processes, such as sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, such as cellular damage and organ toxicity. Studies have identified threshold doses beyond which the compound’s toxicity becomes significant, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can inhibit or activate enzymes involved in key metabolic processes, leading to changes in metabolite levels. For example, this compound has been shown to affect the glycolytic pathway by inhibiting glycolytic enzymes, resulting in altered glucose metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, this compound can be transported into cells via membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and biological activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the reaction of pyrrole derivatives with appropriate reagents to form the triazine ring.
Synthesis via Bromohydrazone: This route includes the formation of bromohydrazone intermediates, which then undergo cyclization to yield the desired compound.
Formation of Triazinium Dicyanomethylide: This method involves the formation of a triazinium intermediate, which is then converted to the target compound through subsequent reactions.
Multistep Synthesis: This approach involves multiple steps, including the formation of key intermediates and their subsequent transformation into the final product.
Transition Metal Mediated Synthesis: This method utilizes transition metal catalysts to facilitate the formation of the triazine ring.
Rearrangement of Pyrrolooxadiazines: This route involves the rearrangement of pyrrolooxadiazine intermediates to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of antiviral and anticancer agents.
Biology: It serves as a probe for studying biological pathways and enzyme interactions.
Materials Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-methylpyrrolo[1,2-f][1,2,4]triazine
- Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. Its ability to undergo diverse chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQDXECHDATNTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC=NN2C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619220 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529508-56-3 | |
Record name | 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the synthetic method for 4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine described in the research?
A1: The research highlights a novel synthetic method for this compound that boasts several advantages. Firstly, the reaction conditions are mild, which is often desirable in organic synthesis to minimize unwanted side reactions. Secondly, each step in the synthesis exhibits a high yield, culminating in a total yield of 72.1% []. This high yield makes the process efficient and cost-effective. The authors suggest that these factors make the method suitable for large-scale production [].
Q2: Can you elaborate on the steps involved in this synthetic method?
A2: The synthesis begins with a compound designated as compound VIII and utilizes methyl trioctyl ammonium chloride (Aliquat336) as a catalyst. This catalyst facilitates the in-situ generation of chloramine (NH2Cl) which then reacts with compound VIII in an N-amination reaction to produce compound IX []. Subsequently, compound IX undergoes a ring closure reaction in the presence of formamide, resulting in the formation of compound VII []. The final step involves reacting compound VII with phosphorus oxychloride (POCl3), using DIPEA as an acid binding agent and toluene as a solvent, ultimately yielding the desired this compound [].
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